molecular formula C10H9IN2O3 B2640335 N-cyclopropyl-2-iodo-5-nitrobenzamide CAS No. 1096894-29-9

N-cyclopropyl-2-iodo-5-nitrobenzamide

Cat. No.: B2640335
CAS No.: 1096894-29-9
M. Wt: 332.097
InChI Key: CKIGRIBXLZAPEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-2-iodo-5-nitrobenzamide is a chemical compound with the molecular formula C10H9IN2O3 and a molecular weight of 332.09 g/mol It is characterized by the presence of a cyclopropyl group, an iodine atom, and a nitro group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-iodo-5-nitrobenzamide typically involves the iodination of a nitrobenzamide precursor followed by the introduction of a cyclopropyl group. One common method involves the nitration of a benzamide derivative to introduce the nitro group, followed by iodination using iodine and a suitable oxidizing agent. The final step involves the cyclopropylation of the iodinated nitrobenzamide using cyclopropyl bromide in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-iodo-5-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

Scientific Research Applications

N-cyclopropyl-2-iodo-5-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-iodo-5-nitrobenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The iodine atom and cyclopropyl group may also contribute to the compound’s biological activity by enhancing its binding affinity to target proteins or enzymes .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-2-iodo-4-nitrobenzamide
  • N-cyclopropyl-2-iodo-3-nitrobenzamide
  • N-cyclopropyl-2-iodo-6-nitrobenzamide

Uniqueness

N-cyclopropyl-2-iodo-5-nitrobenzamide is unique due to the specific positioning of the nitro group at the 5-position on the benzamide ring. This positioning can influence the compound’s reactivity and biological activity compared to its isomers. The presence of the cyclopropyl group also adds to its uniqueness by providing steric hindrance and affecting the compound’s overall conformation and interactions with biological targets .

Properties

IUPAC Name

N-cyclopropyl-2-iodo-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2O3/c11-9-4-3-7(13(15)16)5-8(9)10(14)12-6-1-2-6/h3-6H,1-2H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIGRIBXLZAPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.